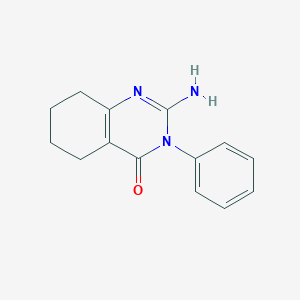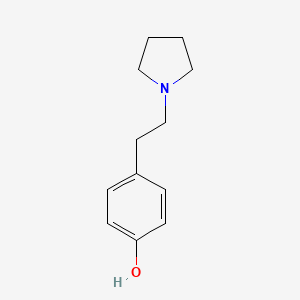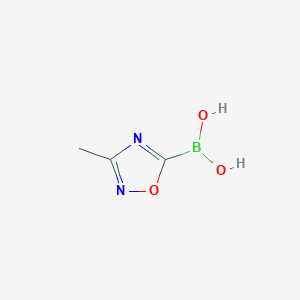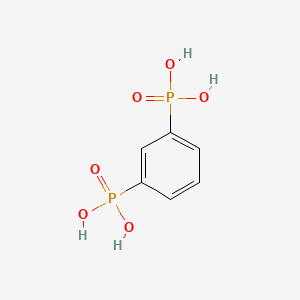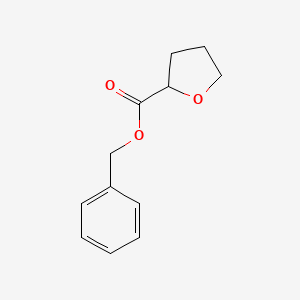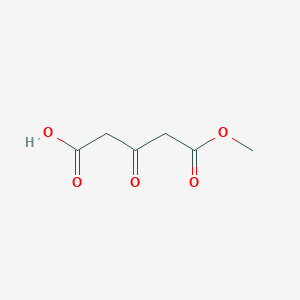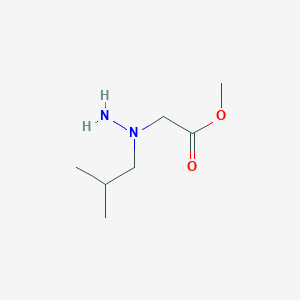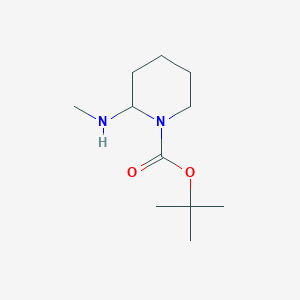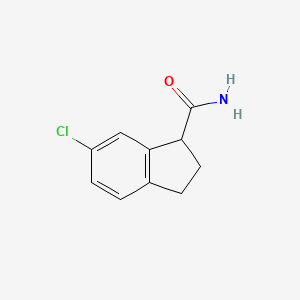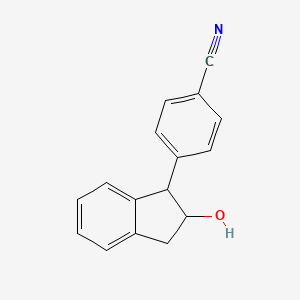
(3-Bromopropyl)cyclopropane
Descripción general
Descripción
“(3-Bromopropyl)cyclopropane” is a chemical compound with the molecular formula C6H11Br . It has a molecular weight of 163.06 . It is a colorless liquid .
Molecular Structure Analysis
The molecular structure of “(3-Bromopropyl)cyclopropane” consists of a three-carbon ring (cyclopropane) with a three-carbon chain (propyl) attached, one of which is a bromine atom . The InChI code for this compound is 1S/C6H11Br/c7-5-1-2-6-3-4-6/h6H,1-5H2 .Physical And Chemical Properties Analysis
“(3-Bromopropyl)cyclopropane” is a colorless liquid . It has a molecular weight of 163.06 . The specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis of Cyclopropane-Containing Natural Products
Cyclopropane-containing compounds, such as (3-Bromopropyl)cyclopropane, have been used in the synthesis of natural products . These compounds can be used to construct highly functionalized cyclopropanes, which are often found in natural products .
Organocatalytic Applications
Cyclopropane-based compounds have been used in organocatalysis . They can serve as catalysts in various organic transformations, contributing to the development of new synthetic methodologies .
Phase-Transfer Catalysis (PTC)
In phase-transfer catalysis, cyclopropane-based compounds can facilitate the transfer of a reactant from one phase to another . This can increase the efficiency of reactions that involve reactants in different phases .
Brønsted Base Catalysis
Cyclopropane-based compounds can act as Brønsted bases in catalysis . They can accept protons from other compounds, facilitating various chemical reactions .
Hydrogen-Bond Donor Catalysis
In hydrogen-bond donor catalysis, cyclopropane-based compounds can donate hydrogen bonds to other compounds . This can help stabilize transition states and intermediates, increasing the rate of chemical reactions .
Nucleophilic Carbene Catalysis
Cyclopropane-based compounds can act as nucleophilic carbenes in catalysis . They can donate a pair of electrons to an electrophile, facilitating various organic transformations .
Electrophotocatalysis
In electrophotocatalysis, cyclopropane-based compounds can absorb light and use the energy to drive chemical reactions . This can be used in the synthesis of various organic compounds .
Construction of Carbocycles and Heterocycles
Cyclopropane derivatives have been used as valuable synthons for the construction of carbocycles, heterocycles, and other useful organic compounds . This makes them valuable tools in the field of organic synthesis .
Safety and Hazards
Mecanismo De Acción
Target of Action
Cyclopropane derivatives are known to interact with various biological targets, influencing their function .
Mode of Action
Cyclopropane derivatives are known to interact with their targets, leading to changes in the target’s function . The bromopropyl group may also play a role in these interactions.
Biochemical Pathways
Cyclopropane-containing compounds are known to be involved in various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of cyclopropane derivatives can vary widely depending on their chemical structure .
Result of Action
Cyclopropane derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-Bromopropyl)cyclopropane. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets .
Propiedades
IUPAC Name |
3-bromopropylcyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c7-5-1-2-6-3-4-6/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMONZYQFNWMIRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromopropyl)cyclopropane | |
CAS RN |
78300-38-6 | |
| Record name | (3-bromopropyl)cyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




